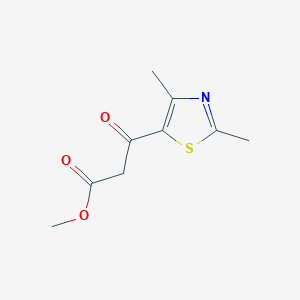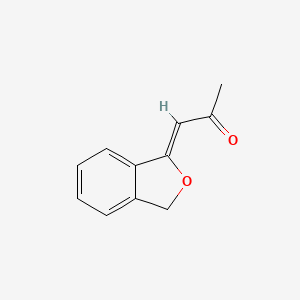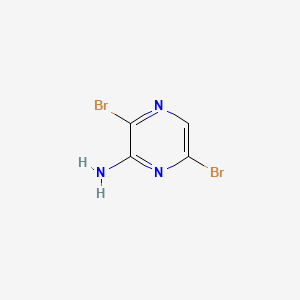
Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include the reaction with aromatic aldehydes or aliphatic aldehydes . The synthetic pathway to various benzimidazole usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . Other reactions include the transformation of one of the intermediate compounds via vanillyl alcohol to vanillin .Applications De Recherche Scientifique
Synthesis and Building Blocks
Synthesis of 5-Substituted 2-Ethoxy-1,3,4-Oxadiazoles
A study by Wet-osot, Phakhodee, and Pattarawarapan (2017) explored the convenient preparation of 5-substituted-2-ethoxy-1,3,4-oxadiazoles through a one-pot sequential N-acylation/dehydrative cyclization process. This approach utilized ethyl carbazate and N-acylbenzotriazoles, indicating the potential of Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate as a building block in organic synthesis (Sirawit Wet-osot et al., 2017).
Preparation of Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate Derivatives
Jakopin (2018) presented a straightforward route to prepare derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate. This study highlights the versatility of oxadiazole derivatives, such as this compound, in medicinal chemistry, providing a foundation for the synthesis of biologically relevant molecules (Ž. Jakopin, 2018).
Optical Properties and Molecular Modeling
Optical Properties of Novel Oxadiazole Derivatives
Jiang, Liu, Lv, and Zhao (2012) synthesized novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives. Their research analyzed the UV-vis absorption and fluorescence spectral characteristics, suggesting potential applications in materials science for derivatives of this compound (Zhen-Ju Jiang et al., 2012).
Molecular Modeling in Anti-tumor Agents
Nassar, Atta-Allah, and Elgazwy (2015) outlined an efficient method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate and its derivatives, involving cyclocondensation reactions. This study incorporated molecular modeling to evaluate the anti-tumor potential, suggesting similar applications for this compound derivatives (I. Nassar et al., 2015).
Crystal Structures and Pharmacological Studies
Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
Yeong, Chia, Quah, and Tan (2018) synthesized ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and analyzed its crystal structure using X-ray diffraction. This study indicates the importance of crystallography in understanding compounds like this compound (K. Y. Yeong et al., 2018).
Benzodiazepine Analogues Containing Oxadiazole Units
Research by Mashayekh, Rahmanipour, Mahmoodi, and colleagues (2014) involved synthesizing novel benzodiazepine analogues, including 2-amino-5-(2-phenoxybenzyl)-1,3,4-oxadiazoles. This suggests potential pharmacological applications for compounds structurally related to this compound (S. Mashayekh et al., 2014).
Orientations Futures
While specific future directions for Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate are not available, benzimidazole, a similar compound, has been identified as a promising pharmacophore in medicinal chemistry . This suggests potential future research directions in exploring the pharmacological activities of similar compounds.
Mécanisme D'action
Target of Action:
The primary target of this compound is likely a cellular receptor or enzyme. Receptors play a crucial role in mediating drug effects. When drugs bind to receptors, they trigger cellular responses. In this case, the compound likely binds to a specific receptor, initiating downstream signaling pathways .
Mode of Action:
The compound interacts with its target (receptor or enzyme) through binding. It may act as an agonist (activator), antagonist (blocker), or partial agonist (partially activating the receptor). By modulating the target, it induces changes in cellular processes. For example, it could inhibit an enzyme’s activity or alter substrate/product levels .
Pharmacokinetics:
These properties influence bioavailability—the fraction of the administered dose reaching systemic circulation. Factors like solubility, lipophilicity, and molecular weight impact ADME (absorption, distribution, metabolism, excretion) properties .
Result of Action:
At the molecular level, the compound’s action leads to specific cellular responses. These could include altered gene expression, changes in protein activity, or modulation of second messengers. Cellular effects might impact cell growth, inflammation, or neurotransmission .
Action Environment:
Environmental factors play a role. pH, temperature, and other conditions affect stability and efficacy. For instance, exposure to light, humidity, or reactive chemicals could alter the compound’s behavior. Stability studies help assess its shelf life and effectiveness under different conditions .
Propriétés
IUPAC Name |
ethyl 5-[(3-methoxyphenyl)methyl]-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-13(16)12-14-11(19-15-12)8-9-5-4-6-10(7-9)17-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFHDOPXEWWEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1394287.png)
![[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394291.png)
![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/structure/B1394292.png)
![Tert-butyl 4-{[3-fluoro-5-(trifluoromethyl)benzenesulfonyl]methyl}piperidine-1-carboxylate](/img/structure/B1394295.png)

